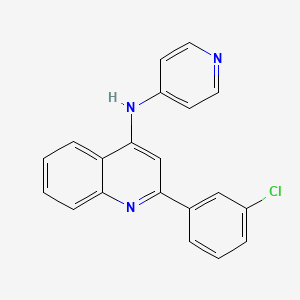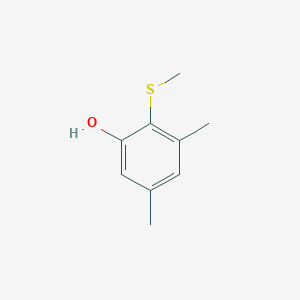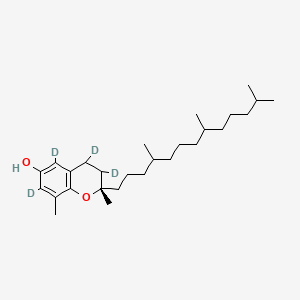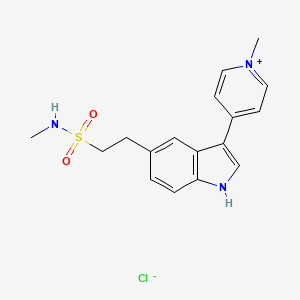
1,3-Adamantanedi(ethoxycarbonyl acetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Adamantanedi(ethoxycarbonyl acetate): is a derivative of adamantane, a hydrocarbon known for its diamond-like structure. This compound is characterized by the presence of ethoxycarbonyl acetate groups attached to the adamantane core. It is primarily used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Adamantanedi(ethoxycarbonyl acetate) can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromoadamantane with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: Industrial production of 1,3-Adamantanedi(ethoxycarbonyl acetate) often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Adamantanedi(ethoxycarbonyl acetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethoxycarbonyl groups to hydroxyl groups.
Substitution: The ethoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Adamantanedi(ethoxycarbonyl acetate) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a drug delivery agent due to its unique structure.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials
Wirkmechanismus
The mechanism of action of 1,3-Adamantanedi(ethoxycarbonyl acetate) involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1,3-Dehydroadamantane: Known for its high reactivity and used in the synthesis of functional adamantane derivatives.
1,2-Disubstituted Adamantane Derivatives: Utilized in organic synthesis and material science.
Diamondoids: Higher diamondoids like triamantane and tetramantane are used in advanced material applications
Uniqueness: 1,3-Adamantanedi(ethoxycarbonyl acetate) stands out due to its specific functional groups, which provide unique reactivity and versatility in various chemical reactions. Its applications in drug delivery and advanced materials further highlight its distinct properties .
Eigenschaften
Molekularformel |
C18H24O8 |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
bis(ethoxycarbonyl) adamantane-1,3-dicarboxylate |
InChI |
InChI=1S/C18H24O8/c1-3-23-15(21)25-13(19)17-6-11-5-12(7-17)9-18(8-11,10-17)14(20)26-16(22)24-4-2/h11-12H,3-10H2,1-2H3 |
InChI-Schlüssel |
IOSDTCMYTIAIOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)OC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B13858414.png)
![[5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol](/img/structure/B13858417.png)



![3-[(3,5-Dimethylpiperidin-1-YL)methyl]aniline](/img/structure/B13858442.png)

![5-[4-Chloro-3-(trifluoromethoxy)phenyl]-2-furancarboxylic Acid](/img/structure/B13858450.png)
![4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13858454.png)

![[2-Nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate](/img/structure/B13858457.png)
![21-Di[methylenebis(oxy)] 5a-Dihydrocortisol](/img/structure/B13858461.png)
![4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine](/img/structure/B13858468.png)
![(3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B13858487.png)
